2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The compound "2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione" is a complex organic molecule with potentially significant applications in various scientific domains. This compound is characterized by its unique benzimidazole and isoquinoline structural motifs, which lend it diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione" typically involves a multi-step organic reaction sequence. A common approach involves the following steps:
Formation of the benzimidazole core through condensation of o-phenylenediamine with carbonyl compounds.
Alkylation to introduce the ethylsulfanyl group.
Coupling the benzimidazole intermediate with an appropriate isoquinoline precursor.
Final steps of cyclization and oxidation to complete the target compound.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up, often utilizing continuous flow chemistry techniques to enhance efficiency and yield. Key factors include optimizing reaction conditions such as temperature, pressure, and solvent selection to maximize throughput while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may be conducted using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at reactive positions like the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halogenated compounds, organometallic reagents.
Major Products
The reaction products depend on the specific reagents and conditions used. Oxidation typically yields more oxidized derivatives, reduction yields simpler hydrocarbons, and substitution can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, this compound serves as a valuable intermediate for constructing more complex molecules due to its rich functional group profile.
Biology
Biologically, derivatives of this compound are investigated for their potential enzyme inhibitory properties, which could lead to novel pharmaceutical agents.
Medicine
Medically, there is interest in its potential as a therapeutic agent for conditions like cancer or infectious diseases, given its ability to interact with biological targets.
Industry
In industrial applications, this compound might be used in the development of advanced materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism by which "2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione" exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can alter the biological activity of these targets, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: : Compounds like 2-(2-ethylsulfanylbenzimidazol-1-yl)-N-phenylacetamide share a benzimidazole core with unique functional groups.
Isoquinoline Derivatives: : Compounds such as 1,2,3,4-tetrahydroisoquinoline analogs exhibit similar structural features with distinct biological activities.
Properties
IUPAC Name |
2-[4-(2-ethylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-2-32-25-26-19-12-3-4-13-20(19)28(25)21(29)14-7-15-27-23(30)17-10-5-8-16-9-6-11-18(22(16)17)24(27)31/h3-6,8-13H,2,7,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWNPGVQXNFBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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